BenchChemオンラインストアへようこそ!

Org20599

Neuropharmacology Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In Vivo EEG

Org20599 delivers unmatched experimental precision: its methanesulfonate salt dissolves directly in physiological buffers, eliminating vehicle artifacts inherent to alphaxalone. With 2-fold higher potency at α1β2γ2L GABA-A receptors (EC₅₀ 1.1 vs 2.2 μM) and 2.6-fold greater glycine receptor enhancement (525% vs 199%), it uniquely enables head-to-head GABA-A/glycine selectivity studies. Validated in vivo PK/PD model (K_PD 221 ± 83 ng·ml⁻¹) makes it the definitive reference for neurosteroid SAR programs. Choose Org20599 when compound-specific pharmacology cannot be compromised.

Molecular Formula C25H40ClNO3
Molecular Weight 438.0 g/mol
CAS No. 156685-94-8
Cat. No. B1677468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg20599
CAS156685-94-8
Synonyms(2beta,3alpha,5alpha)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one methanesulfonate
21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one
Org 20599
Molecular FormulaC25H40ClNO3
Molecular Weight438.0 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CCl)CCC4C3(CC(C(C4)O)N5CCOCC5)C
InChIInChI=1S/C25H40ClNO3/c1-24-8-7-19-17(18(24)5-6-20(24)23(29)15-26)4-3-16-13-22(28)21(14-25(16,19)2)27-9-11-30-12-10-27/h16-22,28H,3-15H2,1-2H3/t16-,17-,18-,19-,20+,21-,22-,24-,25-/m0/s1
InChIKeyNZFNABGZEQPYBX-PMBZPZLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Org20599 (CAS 156685-94-8): A Water-Soluble Neuroactive Steroid with Differentiated Potency for GABAA Receptor Research


Org20599 (CAS 156685-94-8) is a synthetic aminosteroid neuroactive steroid that functions as a positive allosteric modulator (PAM) of the GABAA receptor and, at higher concentrations, as a direct agonist [1]. It was originally developed as a water-soluble intravenous anesthetic agent and is characterized by a rapid onset and short duration of action [2]. Chemically, it is defined by the molecular formula C25H40ClNO3 and a molecular weight of 438.04 g/mol, with its structural identity confirmed by its IUPAC name (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-one .

Why Org20599 Cannot Be Assumed Interchangeable with Alphaxalone, Pregnanolone, or Other Neuroactive Steroids


The neuroactive steroid class exhibits significant structural and pharmacodynamic heterogeneity, rendering simple generic substitution scientifically unsound. Org20599 possesses a unique morpholinyl substitution at the 2β-position and a 21-chloro group, which differentiates it from other steroid anesthetics like alphaxalone or the endogenous metabolite pregnanolone [1]. Critically, research demonstrates that while these steroids share a common target, they differ significantly in their *in vivo* potency (K_PD) [2] and selectivity profile between GABAA and glycine receptors [3]. These quantifiable differences in potency and off-target activity mean that experimental outcomes, especially those involving *in vivo* pharmacology or receptor subtype profiling, cannot be directly extrapolated from one steroid to another. Selecting Org20599 based on its specific, data-backed profile is essential for experimental reproducibility and for achieving the desired balance of potency and receptor selectivity.

Quantitative Differentiation of Org20599: Evidence-Based Comparison to Key Neuroactive Steroid Comparators


Org20599 Exhibits Higher In Vivo Potency than Alphaxalone and Lower Potency than Pregnanolone in Rat EEG Model

In a head-to-head *in vivo* study in rats, Org20599 demonstrated an intermediate potency (K_PD) relative to other neuroactive steroids. Its potency of 221 ± 83 ng·ml⁻¹ was 2.2-fold more potent than alphaxalone (483 ± 42 ng·ml⁻¹), but 1.4-fold less potent than the endogenous neurosteroid pregnanolone (157 ± 16 ng·ml⁻¹) [1]. This positions Org20599 as a potent but not maximally potent steroid, offering a distinct experimental window for dose-response studies.

Neuropharmacology Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In Vivo EEG

Org20599 Potentiates GABAA Receptors with EC50 of 1.1 μM, Distinct from Alphaxalone (2.2 μM) and Minaxolone (1.3 μM)

At recombinant human α1β2γ2L GABAA receptors expressed in *Xenopus* oocytes, Org20599 potentiated GABA-evoked currents with an EC50 of 1.1 μM [1]. This value represents a 2-fold higher potency compared to alphaxalone (EC50 = 2.2 μM) and is slightly more potent than minaxolone (EC50 = 1.3 μM).

Electrophysiology Recombinant Receptors Xenopus Oocytes

Org20599 Shows an Intermediate Selectivity Profile for Glycine Receptors Compared to Minaxolone and Alphaxalone

A comparative study of steroid modulation at recombinant human α1 glycine receptors revealed a distinct rank order of efficacy. Org20599 enhanced glycine-evoked currents by 525% of control [1]. This represents an intermediate level of glycine receptor modulation compared to the more potent minaxolone (1197%) and the weaker alphaxalone (199%). The EC50 for this effect was 22.9 μM for Org20599, indicating a ~21-fold lower potency at glycine versus GABAA receptors.

Receptor Selectivity Glycine Receptors Off-Target Activity

Org20599 Displaces TBPS Binding with Potency Intermediate Between 5α-Pregnan-3α-ol-20-one and Alphaxalone

In a radioligand binding assay using rat brain membranes, Org20599 allosterically displaced the binding of [³⁵S]-TBPS, a ligand for the GABAA receptor chloride channel site, with a potency that ranked between that of the endogenous neurosteroid 5α-pregnan-3α-ol-20-one and alphaxalone [1]. The rank order of potency was: 5α-pregnan-3α-ol-20-one > Org20599 > alphaxalone > propofol > thiopentone > pentobarbitone.

Radioligand Binding GABAA Receptor Allosteric Modulation

Optimal Research Application Scenarios for Org20599 Based on Its Differentiated Potency and Selectivity Profile


Calibration and Validation of In Vivo Pharmacodynamic Models for Neuroactive Steroids

Org20599's intermediate *in vivo* potency (K_PD = 221 ng·ml⁻¹) makes it an ideal calibration standard for pharmacokinetic/pharmacodynamic (PK/PD) studies of neuroactive steroids [1]. It serves as a central reference point between the higher potency of pregnanolone (157 ng·ml⁻¹) and the lower potency of alphaxalone (483 ng·ml⁻¹) [1]. Researchers can use Org20599 to validate mechanism-based PK/PD models, such as those involving EEG analysis, ensuring their experimental system can resolve and quantify effects across a relevant potency range.

Investigating Receptor Subtype Selectivity and Off-Target Effects

The quantifiable difference in Org20599's efficacy at GABAA (EC50 = 1.1 μM) versus glycine receptors (EC50 = 22.9 μM, 525% maximal effect) positions it as a key tool for dissecting receptor-specific contributions to complex pharmacological outcomes [2]. Its ~21-fold lower potency at glycine receptors allows researchers to use it in experiments designed to isolate GABAA-mediated effects from those potentially confounded by glycine receptor modulation, especially when compared to a compound like minaxolone which has a much higher glycine efficacy [2].

Use as a Potent, Water-Soluble Positive Control in Electrophysiology and Anesthesia Research

With its demonstrated high potency at recombinant human GABAA receptors (EC50 = 1.1 μM) and rapid-onset, short-duration anesthetic action in mice, Org20599 serves as an excellent positive control for studies of GABAA receptor PAMs [REFS-2, REFS-3]. Its water solubility offers a practical advantage over more lipophilic steroids, facilitating *in vitro* and *in vivo* dosing without the need for complex solvents [3]. This makes it a reliable and convenient reference compound for screening novel modulators, studying anesthetic mechanisms, or calibrating electrophysiological setups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org20599

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.